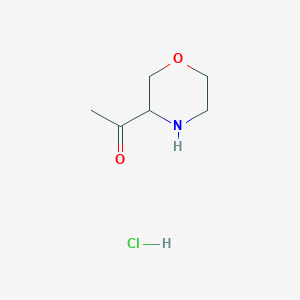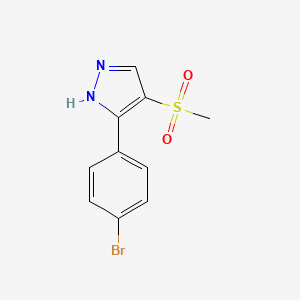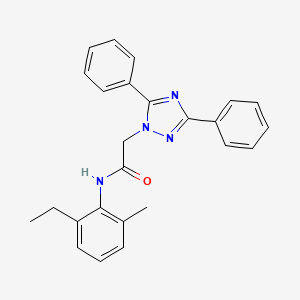
2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(2-éthyl-6-méthylphényl)-2-(3,5-diphényl-1H-1,2,4-triazol-1-yl)acétamide est un composé organique synthétique qui appartient à la classe des dérivés du triazole. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de nouveaux agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(2-éthyl-6-méthylphényl)-2-(3,5-diphényl-1H-1,2,4-triazol-1-yl)acétamide implique généralement les étapes suivantes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant l'hydrazine et un composé dicarbonylé approprié.
Réactions de substitution : Les groupes phényles sont introduits par des réactions de substitution utilisant des halogénures de phényle et une base appropriée.
Formation de l'acétamide : La dernière étape implique la formation du groupe acétamide en faisant réagir le dérivé du triazole avec un agent d'acylation tel que l'anhydride acétique.
Méthodes de production industrielle
En milieu industriel, la synthèse de ce composé peut impliquer des conditions de réaction optimisées telles que :
Catalyseurs : Utilisation de catalyseurs pour augmenter l'efficacité de la réaction.
Solvants : Sélection de solvants appropriés pour améliorer la solubilité et les vitesses de réaction.
Température et pression : Contrôle de la température et de la pression pour garantir des rendements optimaux.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(2-éthyl-6-méthylphényl)-2-(3,5-diphényl-1H-1,2,4-triazol-1-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile en fonction des groupes fonctionnels présents.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Solvants : Méthanol, éthanol, dichlorométhane.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la recherche scientifique
Le N-(2-éthyl-6-méthylphényl)-2-(3,5-diphényl-1H-1,2,4-triazol-1-yl)acétamide a plusieurs applications de recherche scientifique, notamment :
Chimie médicinale : Utilisé dans le développement de nouveaux médicaments en raison de ses activités biologiques potentielles.
Études biologiques : Étudié pour ses effets sur diverses voies et cibles biologiques.
Applications industrielles : Utilisé dans la synthèse d'autres composés organiques complexes.
5. Mécanisme d'action
Le mécanisme d'action du N-(2-éthyl-6-méthylphényl)-2-(3,5-diphényl-1H-1,2,4-triazol-1-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Celles-ci peuvent inclure :
Enzymes : Inhibition ou activation d'enzymes impliquées dans les voies métaboliques.
Récepteurs : Liaison aux récepteurs pour moduler la signalisation cellulaire.
ADN/ARN : Interaction avec le matériel génétique pour influencer l'expression génique.
Applications De Recherche Scientifique
2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: Used in the development of new drugs due to its potential biological activities.
Biological Studies: Investigated for its effects on various biological pathways and targets.
Industrial Applications: Utilized in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 1,2,4-triazole : Composés avec des cycles triazoles similaires mais des substituants différents.
Dérivés de l'acétamide : Composés avec des groupes acétamide mais des substituants aromatiques différents.
Unicité
Le N-(2-éthyl-6-méthylphényl)-2-(3,5-diphényl-1H-1,2,4-triazol-1-yl)acétamide est unique en raison de sa combinaison spécifique de fonctionnalités triazole et acétamide, qui peuvent conférer des activités biologiques et des propriétés chimiques distinctes.
Propriétés
Formule moléculaire |
C25H24N4O |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2-(3,5-diphenyl-1,2,4-triazol-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O/c1-3-19-16-10-11-18(2)23(19)26-22(30)17-29-25(21-14-8-5-9-15-21)27-24(28-29)20-12-6-4-7-13-20/h4-16H,3,17H2,1-2H3,(H,26,30) |
Clé InChI |
QIJKJEQOIMRNLN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)CN2C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



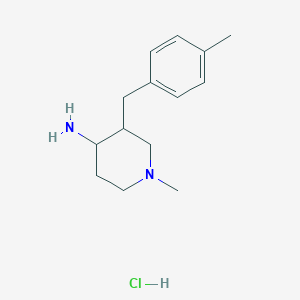
![6-(2,4-Dichlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779943.png)
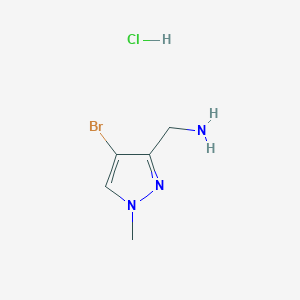



![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
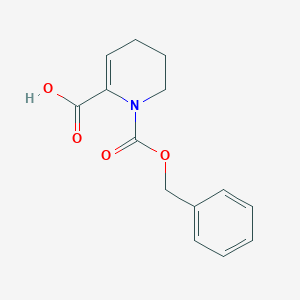
![2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)
